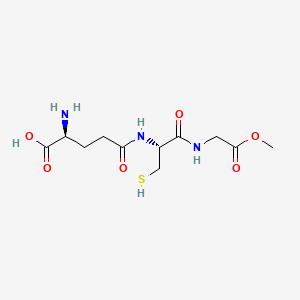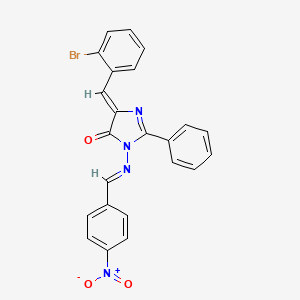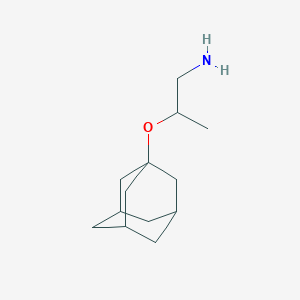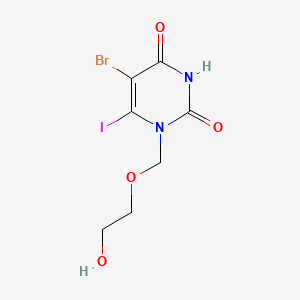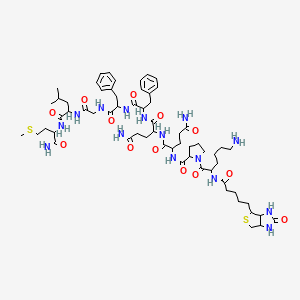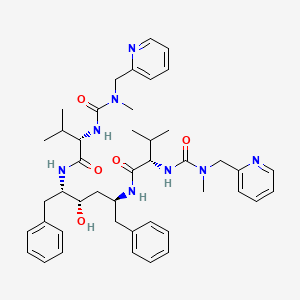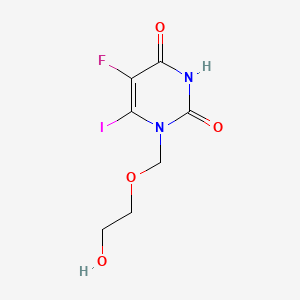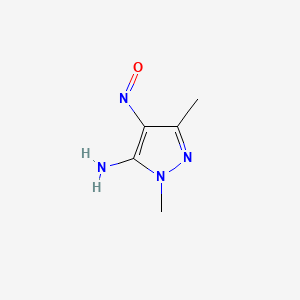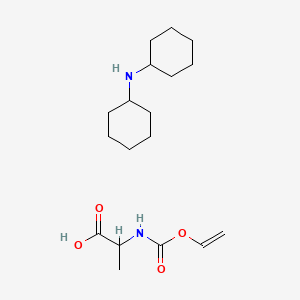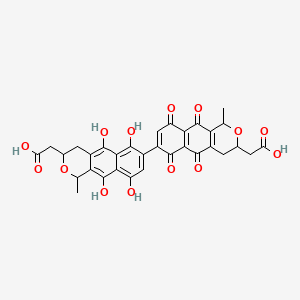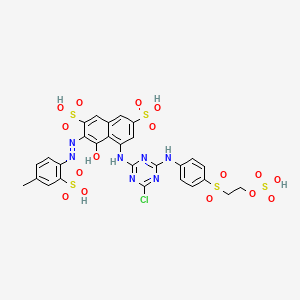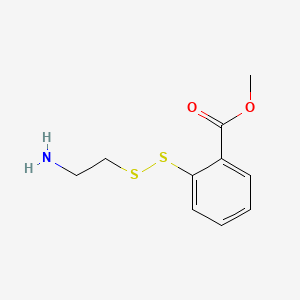
Methyl 2-((2-aminoethyl)dithio)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-aminoethyl)dithio)benzoate is an organic compound with the molecular formula C10H13NO2S2. It is also known by its systematic name, benzoic acid, 2-[(2-aminoethyl)dithio]-, methyl ester
Méthodes De Préparation
The synthesis of Methyl 2-((2-aminoethyl)dithio)benzoate typically involves the reaction of methyl benzoate with 2-aminoethanethiol in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a disulfide bond between the thiol groups, resulting in the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Methyl 2-((2-aminoethyl)dithio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can break the disulfide bond, yielding the corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 2-((2-aminoethyl)dithio)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-aminoethyl)dithio)benzoate involves its interaction with molecular targets through its amino and dithio groups. These functional groups allow the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Methyl 2-((2-aminoethyl)dithio)benzoate can be compared with other similar compounds such as:
Methyl 2-((2-aminoethyl)thio)benzoate: This compound lacks the disulfide bond, which may affect its reactivity and applications.
Ethyl 2-((2-aminoethyl)dithio)benzoate: The ethyl ester variant may have different solubility and reactivity properties.
Methyl 2-((2-aminoethyl)dithio)phenylacetate: This compound has a phenylacetate group instead of a benzoate group, which can influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1429-01-2 |
|---|---|
Formule moléculaire |
C10H13NO2S2 |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
methyl 2-(2-aminoethyldisulfanyl)benzoate |
InChI |
InChI=1S/C10H13NO2S2/c1-13-10(12)8-4-2-3-5-9(8)15-14-7-6-11/h2-5H,6-7,11H2,1H3 |
Clé InChI |
KKNSKTSBAONNRP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1SSCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


